1-(2,2-difluoroethyl)-1H-1,2,3-triazol-4-amine
Description
Properties
IUPAC Name |
1-(2,2-difluoroethyl)triazol-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F2N4/c5-3(6)1-10-2-4(7)8-9-10/h2-3H,1,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVRPESGMNBVOQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=NN1CC(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-difluoroethyl)-1H-1,2,3-triazol-4-amine typically involves the reaction of 2,2-difluoroethylamine with 4-azido-1H-1,2,3-triazole under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethyl sulfoxide (DMSO), and a catalyst, such as copper(I) iodide. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and flow rates, ensuring high yields and purity of the final product. The use of automated systems and advanced analytical techniques, such as high-performance liquid chromatography (HPLC), further enhances the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(2,2-Difluoroethyl)-1H-1,2,3-triazol-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the difluoroethyl group is replaced by other nucleophiles.
Oxidation Reactions: The triazole ring can be oxidized under specific conditions to form corresponding oxides.
Reduction Reactions: The compound can be reduced to form amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: The major products are substituted triazoles with various functional groups.
Oxidation Reactions: The major products are triazole oxides.
Reduction Reactions: The major products are amine derivatives of the triazole compound.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of 1-(2,2-difluoroethyl)-1H-1,2,3-triazol-4-amine. For instance, research has demonstrated that derivatives of triazole compounds exhibit significant cytotoxic effects against various cancer cell lines. The compound has been subjected to molecular docking studies to predict its interaction with target proteins involved in cancer progression .
In vitro assays have shown that this compound can inhibit the growth of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For example, a study involving the MDA-MB-231 breast cancer cell line reported a notable decrease in cell viability upon treatment with triazole derivatives .
Antimicrobial Properties
The antimicrobial activity of this compound has also been explored. Triazole compounds are known for their ability to disrupt microbial cell membranes and inhibit essential enzymatic processes. Studies have indicated that this compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .
In particular, compounds containing the triazole moiety have been tested against pathogens such as Escherichia coli and Pseudomonas aeruginosa, showing promising results in inhibiting bacterial growth .
Case Study 1: Anticancer Efficacy
A comprehensive study investigated the anticancer properties of various triazole derivatives, including this compound. The findings revealed that certain derivatives exhibited over 70% inhibition against multiple cancer cell lines including OVCAR-8 (ovarian cancer) and NCI-H460 (lung cancer) cells. The study utilized MTT assays to quantify cell viability and determined IC50 values for effective compounds .
Case Study 2: Antimicrobial Activity
Another significant study focused on the antimicrobial properties of triazole derivatives. The research highlighted that this compound demonstrated significant inhibition against Candida albicans and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined through broth dilution methods, revealing effective concentrations for clinical applications .
Data Summary Table
Mechanism of Action
The mechanism of action of 1-(2,2-difluoroethyl)-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing catalytic activity. Additionally, the difluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach intracellular targets .
Comparison with Similar Compounds
Comparative Data Table
Biological Activity
1-(2,2-Difluoroethyl)-1H-1,2,3-triazol-4-amine is a member of the triazole family, characterized by a five-membered heterocyclic structure containing three nitrogen atoms. The difluoroethyl substituent enhances its chemical properties and potential biological applications. This compound has garnered interest in medicinal chemistry due to its diverse biological activities.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It can inhibit the activity of enzymes by binding to their active sites, which prevents substrate access and catalytic activity. Additionally, the difluoroethyl group increases lipophilicity, facilitating cellular penetration and interaction with intracellular targets.
Antimicrobial Properties
Research indicates that compounds in the triazole class possess significant antimicrobial properties. This compound has been studied for its effectiveness against various pathogens:
- Antibacterial Activity : Studies have shown that triazole derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria. The compound's structure allows it to function as an effective antibacterial agent .
- Antifungal Activity : Triazoles are well-known for their antifungal properties. The compound's unique structure may enhance its efficacy against fungal infections .
Anti-inflammatory Effects
Recent studies have explored the anti-inflammatory potential of triazole derivatives. For instance, compounds similar to this compound have demonstrated the ability to inhibit cytokine release (e.g., TNF-α and IL-6) in peripheral blood mononuclear cell cultures. This suggests a promising application in treating inflammatory conditions .
Structure-Activity Relationship (SAR)
The biological activity of triazole derivatives is often influenced by structural modifications. The presence of various substituents on the triazole ring can significantly alter their potency and selectivity:
| Compound | Substituent | Activity Type | Observations |
|---|---|---|---|
| 3a | 2-pyridyl | Anti-inflammatory | Increased TNF-α inhibition |
| 3c | Aliphatic acid | Antimicrobial | Effective against nematodes |
| 3e | Methacrylic acid | Antiproliferative | Lower activity compared to analogs with double bonds |
These findings indicate that specific substitutions can enhance or diminish the biological efficacy of triazole derivatives .
Study on Anti-inflammatory Activity
A notable study evaluated a series of triazole derivatives for their anti-inflammatory effects. The derivatives were tested in vitro for toxicity and cytokine release inhibition in human peripheral blood mononuclear cells. Results indicated that certain compounds exhibited low toxicity while effectively reducing TNF-α levels compared to standard anti-inflammatory drugs like ibuprofen .
Antimicrobial Evaluation
Another investigation focused on the antimicrobial properties of various triazole derivatives, including this compound. The study demonstrated that these compounds had significant inhibitory effects against both drug-sensitive and resistant strains of bacteria, highlighting their potential as therapeutic agents .
Q & A
Q. What are the established synthetic routes for 1-(2,2-difluoroethyl)-1H-1,2,3-triazol-4-amine, and how can regioselectivity be controlled during triazole formation?
The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry . To ensure regioselectivity (1,4- vs. 1,5-substitution), reaction conditions such as solvent polarity, temperature, and catalyst loading must be optimized. For example, using Cu(I) catalysts in polar aprotic solvents (e.g., DMSO) typically favors 1,4-regioisomers. Characterization of intermediates by H/C NMR and mass spectrometry is critical to confirm product identity .
Q. How can the purity and structural identity of the compound be validated?
Purity can be assessed via reverse-phase HPLC with UV detection (λ = 254 nm) or H NMR integration of residual solvent peaks. Structural confirmation requires a combination of:
Q. What safety protocols are recommended for handling this compound?
The compound may generate hazardous waste (e.g., fluorinated byproducts). Follow these steps:
- Use fume hoods and PPE (gloves, goggles).
- Segregate waste into halogenated organic containers.
- Consult SDS for toxicity data and disposal guidelines .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity or biological activity?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites . For biological activity, molecular docking against target proteins (e.g., antimicrobial enzymes) using AutoDock Vina or Schrödinger Suite can identify binding affinities and key interactions (e.g., hydrogen bonding with triazole nitrogen) .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
Conflicting NMR signals (e.g., overlapping peaks) may arise from dynamic processes or impurities. Strategies include:
Q. How does the difluoroethyl group influence the compound’s physicochemical properties?
The electron-withdrawing CF group increases lipophilicity (logP ~1.2 predicted via ChemDraw) and metabolic stability compared to non-fluorinated analogs. Solubility can be measured experimentally via shake-flask method (PBS buffer, pH 7.4) and compared to PubChem data for similar triazoles (~18 µg/mL) .
Q. What are the challenges in scaling up synthesis while maintaining regiochemical purity?
Scale-up may exacerbate side reactions (e.g., triazole isomerization). Mitigation strategies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
